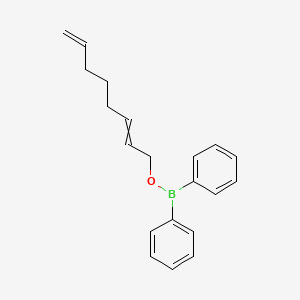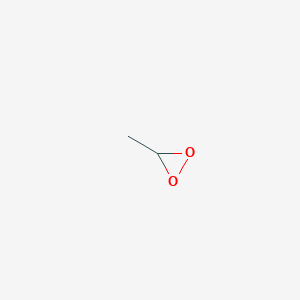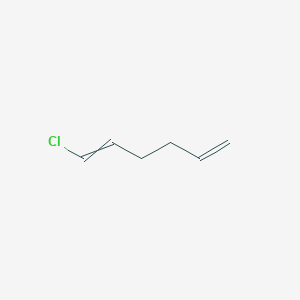
1,2,3,4-Tetrahydronaphthalene-d12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C10D12 and a molecular weight of 144.2762 g/mol . This compound is a colorless liquid and is primarily used in scientific research due to its unique properties.
Preparation Methods
1,2,3,4-Tetrahydronaphthalene-d12 can be synthesized through the catalytic hydrogenation of naphthalene using deuterium gas instead of hydrogen gas. The reaction typically employs nickel catalysts, although other variations have been evaluated . The process involves the following steps:
Catalytic Hydrogenation: Naphthalene is exposed to deuterium gas in the presence of a nickel catalyst under high pressure and temperature conditions.
Purification: The resulting product is purified through distillation or other separation techniques to obtain pure this compound.
Chemical Reactions Analysis
1,2,3,4-Tetrahydronaphthalene-d12 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-d12 using strong oxidizing agents.
Reduction: Further reduction can convert it into decahydronaphthalene-d12.
Common reagents used in these reactions include bromine for substitution reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-d12 has several applications in scientific research:
Biology: It serves as a deuterium source in studies involving isotope effects and metabolic pathways.
Medicine: It is used in the synthesis of deuterated drugs, which have improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-d12 involves its role as a hydrogen-donor solvent. In chemical reactions, it donates deuterium atoms to other molecules, facilitating various transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene-d12 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1,2,3,4-Tetrahydronaphthalene: The non-deuterated version with similar chemical properties but different isotopic composition.
Decahydronaphthalene: A fully hydrogenated derivative of naphthalene with different chemical reactivity.
Naphthalene: The parent compound, which is fully aromatic and has different chemical properties.
Properties
CAS No. |
75840-23-2 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
144.28 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,6,7,8-dodecadeuterionaphthalene |
InChI |
InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2/i1D,2D,3D2,4D2,5D,6D,7D2,8D2 |
InChI Key |
CXWXQJXEFPUFDZ-DTOGOBKCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(C(C(C2([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
C1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)
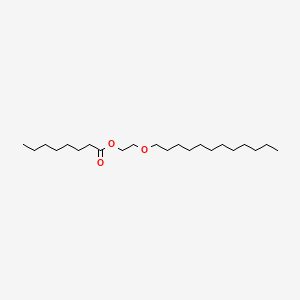

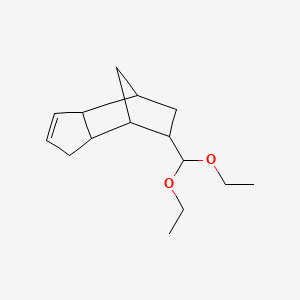
![[2-(Thiophen-2-yl)ethenylidene]cyanamide](/img/structure/B14457729.png)
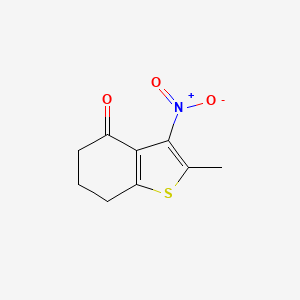
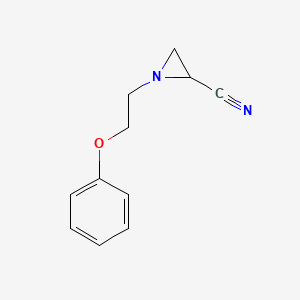
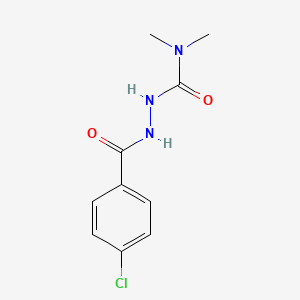
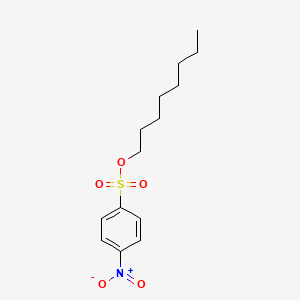
![1-[(Oxolan-2-yl)methyl]-1H-imidazole](/img/structure/B14457774.png)
